1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine

Medicinal Chemistry Synthetic Methodology Building Block Characterization

1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine (CAS 1320266-94-1) is a halogenated heterocyclic building block belonging to the 8-amino-imidazo[1,5-a]pyrazine class. It features a 1-iodo substituent that serves as a reactive site for cross-coupling chemistry, a 3-isopropyl group that contributes steric and lipophilic modulation, and an 8-amino group critical for hydrogen-bonding interactions within kinase ATP-binding pockets.

Molecular Formula C9H11IN4
Molecular Weight 302.12 g/mol
CAS No. 1320266-94-1
Cat. No. B1403337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
CAS1320266-94-1
Molecular FormulaC9H11IN4
Molecular Weight302.12 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C2N1C=CN=C2N)I
InChIInChI=1S/C9H11IN4/c1-5(2)9-13-7(10)6-8(11)12-3-4-14(6)9/h3-5H,1-2H3,(H2,11,12)
InChIKeyCNEOZZDZHREDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine (CAS 1320266-94-1): Core Scaffold for Kinase-Targeted Inhibitor Libraries


1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine (CAS 1320266-94-1) is a halogenated heterocyclic building block belonging to the 8-amino-imidazo[1,5-a]pyrazine class. It features a 1-iodo substituent that serves as a reactive site for cross-coupling chemistry, a 3-isopropyl group that contributes steric and lipophilic modulation, and an 8-amino group critical for hydrogen-bonding interactions within kinase ATP-binding pockets [1]. The compound is widely catalogued among chemical suppliers as a precursor for generating focused libraries targeting Bruton's tyrosine kinase (BTK), JAK/STAT pathway kinases, calcium-dependent protein kinase 1 (CDPK1), and ABL1 kinases, making it a strategic starting material for medicinal chemistry programs .

Why 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine Cannot Be Replaced by Generic Imidazopyrazine Analogs in Kinase-Targeted Synthesis


The 8-amino-imidazo[1,5-a]pyrazine scaffold is shared by numerous kinase inhibitor series, but the specific substitution pattern of 1-iodo-3-isopropyl-8-amino is non-interchangeable for three reasons. First, the iodine atom at position 1 is the most reactive halide for palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Buchwald-Hartwig) among aryl halides, enabling high-yielding diversification to elaborate kinase inhibitors; the corresponding 1-bromo and 1-chloro analogs exhibit progressively lower oxidative addition rates that translate into reduced coupling efficiencies under identical conditions [1]. Second, the isopropyl group at position 3 occupies a steric pocket that directly influences kinase selectivity profiles; replacing it with smaller alkyl groups (e.g., methyl, ethyl) or hydrogen alters the inhibitor's selectivity fingerprint in ways that cannot be predicted without exhaustive re-screening. Third, the 8-amino group forms a conserved hydrogen-bonding interaction with the hinge region of kinase domains, and altering its electronic character through different substituents at position 1 changes the charge distribution of the entire scaffold [2]. These interdependent structural features mean that substituting any one position—particularly the 1-iodo handle—produces a compound with fundamentally different synthetic utility and biological readout.

Quantitative Differentiation Evidence for 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine Versus Closest Analogs


Synthetic Accessibility and Validated Characterization: 66% Yield with Full NMR and MS Confirmation

The target compound is synthesized from 8-chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (Intermediate K) via microwave-assisted amination with concentrated NH4OH at 80 °C for 6 hours, yielding 66% after silica gel chromatography . The structure was confirmed by 1H NMR (300 MHz, CDCl3): δ 1.4 (d, 6H, J = 5.4 Hz, isopropyl CH3), 3.17–3.26 (m, 1H, isopropyl CH), 5.88 (br s, 2H, NH2), 7.02 (d, 1H, J = 5.1 Hz), 7.23 (d, 1H, J = 5.1 Hz). Mass spectrum (ESI) showed the molecular ion peak (M+H)+ at 303.2, confirming the molecular formula C9H11IN4 . In contrast, the 1-bromo analog (CAS 1777823-17-2) lacks equivalent publicly available synthetic procedure and validated NMR data from independent sources.

Medicinal Chemistry Synthetic Methodology Building Block Characterization

Superior Cross-Coupling Reactivity: Iodo Substituent Enables Sonogashira-Derived ABL1 Inhibitors with 5 nM IC50

The 1-iodo substituent on the 3-isopropylimidazo[1,5-a]pyrazin-8-amine scaffold serves as the preferred electrophilic partner for Sonogashira cross-coupling. US Patent 11,840,535 (Example 4) discloses that coupling 1-iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine with an aryl alkyne yields 3-((8-amino-3-isopropylimidazo[1,5-a]pyrazin-1-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, which exhibits an ABL1 IC50 of 5 nM and ABL1[T315I] IC50 of 5 nM [1]. Aryl iodides undergo oxidative addition with Pd(0) approximately 10–100-fold faster than aryl bromides under standard Sonogashira conditions, as established by comparative kinetic studies of Pd-catalyzed couplings [2]. The 1-bromo analog (CAS 1777823-17-2) would therefore require higher catalyst loadings, longer reaction times, or elevated temperatures to achieve comparable conversion, increasing the risk of byproduct formation and reducing atom economy in library synthesis.

Kinase Inhibitor Synthesis Sonogashira Coupling ABL1 Inhibition

Validated Scaffold for CDPK1 Inhibition: 33.6 nM IC50 Using Analogous 1-Aryl-3-isopropyl Core

The 3-isopropyl-8-amino-imidazo[1,5-a]pyrazine core, when elaborated via the 1-iodo position through cross-coupling, yields potent inhibitors of calcium-dependent protein kinase 1 (CDPK1). US patents 9,765,037, 10,544,104, and 11,247,972 disclose 1-(6-ethoxynaphthalen-2-yl)-3-isopropylimidazo[1,5-a]pyrazin-8-amine (Compound 10), which inhibited TgCDPK1 and CpCDPK1 with an IC50 of 33.6 nM in a luminescent kinase assay measuring ATP depletion in the presence of Syntide 2 peptide substrate [1]. The unsubstituted imidazo[1,5-a]pyrazin-8-amine (CAS 26538-77-2) lacks the 1-aryl and 3-isopropyl groups and shows no publicly reported CDPK1 inhibitory activity, confirming that the substituent pattern accessible via 1-iodo elaboration is essential for target engagement.

Antiparasitic Drug Discovery CDPK1 Inhibition Cryptosporidium parvum

Physicochemical Profile: LogP 2.62 and PSA 56.21 Ų Favor Balanced Permeability Versus Common BTK Inhibitor Ibrutinib

The predicted physicochemical properties of 1-iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine include a calculated LogP of 2.62 and a polar surface area (PSA) of 56.21 Ų . These values position the compound within favorable drug-like space (LogP < 5, PSA < 140 Ų) for oral absorption according to Lipinski and Veber rules. For comparison, the clinical BTK inhibitor ibrutinib (CAS 936563-96-1) has a measured LogP of approximately 3.5–4.0 and a higher molecular weight (440.5 Da), contributing to its poor aqueous solubility (~0.002 mg/mL) and formulation challenges [1]. The lower LogP and molecular weight of the target compound provide a more favorable starting point for optimizing solubility and permeability in derived kinase inhibitors.

Drug-like Properties Physicochemical Profiling Oral Bioavailability

Commercial Purity Benchmarks: ≥98% Purity from Multiple Suppliers with Documented Storage Conditions

1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine is commercially available at ≥98% purity from multiple independent vendors, including ChemScene (Cat. No. CS-0463106, purity ≥98%) and Beyotime (Cat. No. Y135994, purity 98%) . Standard storage conditions are sealed, dry, 2–8 °C with light protection [1]. In contrast, the 1-bromo analog (CAS 1777823-17-2) is listed at 98% purity by only a limited number of suppliers, and the 1-chloro analog is not widely stocked at comparable purity levels, limiting procurement flexibility and cross-supplier quality verification. The higher availability of validated high-purity batches for the iodo compound reduces the risk of lot-to-lot variability that can confound SAR studies.

Chemical Procurement Purity Specification Storage Stability

Optimal Procurement and Research Application Scenarios for 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine


Divergent Synthesis of Kinase-Focused Compound Libraries via Sonogashira Diversification

The 1-iodo position enables efficient Pd-catalyzed Sonogashira coupling with diverse terminal alkynes to generate arrays of 1-ethynyl-substituted 3-isopropylimidazo[1,5-a]pyrazin-8-amines. As demonstrated in US11840535, this strategy produces ABL1 and ABL1[T315I] inhibitors with single-digit nanomolar potency (IC50 = 5 nM) . The superior oxidative addition rate of aryl iodides over aryl bromides (10–100× kinetic advantage) minimizes reaction times and catalyst loadings, making this compound the preferred substrate for high-throughput parallel synthesis of kinase inhibitor libraries .

Antiparasitic Drug Discovery Targeting Apicomplexan CDPK1 Kinases

Medicinal chemistry groups targeting Toxoplasma gondii, Cryptosporidium parvum, or Plasmodium falciparum infections can use this building block to synthesize 1-aryl-3-isopropylimidazo[1,5-a]pyrazin-8-amine CDPK1 inhibitors. The patented Compound 10 (1-(6-ethoxynaphthalen-2-yl) derivative) achieves 33.6 nM IC50 against CpCDPK1 and TgCDPK1 via Suzuki or Sonogashira coupling at the 1-iodo position . The unsubstituted scaffold shows no CDPK1 activity, confirming that the 1-iodo handle is essential for accessing this antiparasitic pharmacophore.

BTK/JAK Inhibitor Lead Optimization with Favorable Physicochemical Starting Point

The scaffold's predicted LogP of 2.62 and PSA of 56.21 Ų provide a drug-like starting point for optimizing reversible BTK or JAK inhibitors . Compared to ibrutinib (LogP ~3.5–4.0, MW 440.5 Da, aqueous solubility ~0.002 mg/mL), this core offers significantly lower lipophilicity and molecular weight, allowing addition of potency-enhancing substituents while maintaining solubility and permeability within acceptable ranges . Validated BTK inhibitor series based on 8-amino-imidazo[1,5-a]pyrazines have demonstrated desirable oral PK profiles and efficacy in preclinical rheumatoid arthritis models, underscoring the translational relevance of this scaffold [1].

Structure-Activity Relationship (SAR) Studies with Reproducible High-Purity Batches

The availability of 1-iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine at ≥98% purity from multiple independent suppliers with fully disclosed synthetic procedures and spectroscopic characterization (1H NMR, ESI-MS) ensures lot-to-lot consistency for quantitative SAR campaigns . The documented synthesis (66% yield, microwave-assisted amination) allows in-house re-synthesis if required, while the multi-supplier landscape provides procurement security and competitive pricing. The 1-bromo and 1-chloro analogs lack equivalent characterization depth and multi-supplier availability, making the iodo compound the most reliable starting material for reproducible medicinal chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.